molecular formula C24H20N2 B12113712 Poly(diphenylbenzidine)

Poly(diphenylbenzidine)

Cat. No.: B12113712
M. Wt: 336.4 g/mol
InChI Key: KEPDHDVZCBKPTD-UHFFFAOYSA-N
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Description

Poly(diphenylbenzidine) is a polymeric compound known for its unique electroactive properties. It is derived from benzidine and is used in various applications, particularly in the field of organic electronics. The compound exhibits excellent thermal stability and electrical conductivity, making it a valuable material for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Poly(diphenylbenzidine) can be synthesized through oxidative polymerization of diphenylbenzidine. The process typically involves the use of an oxidizing agent such as ferric chloride or ammonium persulfate in an acidic medium. The reaction is carried out at room temperature, and the polymer precipitates out of the solution as it forms.

Industrial Production Methods: In industrial settings, the production of poly(diphenylbenzidine) involves large-scale oxidative polymerization. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymer is then purified through filtration and washing to remove any residual monomers and by-products.

Chemical Reactions Analysis

Types of Reactions: Poly(diphenylbenzidine) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups on the polymer chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include ferric chloride and ammonium persulfate. The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the polymer.

    Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinonoid structures, while reduction can result in the formation of amine-functionalized polymers.

Scientific Research Applications

Poly(diphenylbenzidine) has a wide range of applications in scientific research:

    Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Sensors: The polymer’s electroactive properties make it suitable for use in chemical sensors and biosensors.

    Conductive Coatings: It is used in the development of conductive coatings for various electronic devices.

    Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and tissue engineering.

Mechanism of Action

Poly(diphenylbenzidine) can be compared with other similar compounds such as poly(aniline) and poly(para-phenylenediamine):

    Poly(aniline): While both polymers exhibit electroactive properties, poly(diphenylbenzidine) has better thermal stability and higher electrical conductivity.

    Poly(para-phenylenediamine): This polymer has lower conductivity compared to poly(diphenylbenzidine) but is easier to synthesize.

Comparison with Similar Compounds

  • Poly(aniline)
  • Poly(para-phenylenediamine)
  • Poly(triphenyldiamine)

Poly(diphenylbenzidine) stands out due to its unique combination of thermal stability, electrical conductivity, and versatility in various applications.

Properties

Molecular Formula

C24H20N2

Molecular Weight

336.4 g/mol

IUPAC Name

4-(4-amino-2-phenylphenyl)-3-phenylaniline

InChI

InChI=1S/C24H20N2/c25-19-11-13-21(23(15-19)17-7-3-1-4-8-17)22-14-12-20(26)16-24(22)18-9-5-2-6-10-18/h1-16H,25-26H2

InChI Key

KEPDHDVZCBKPTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C3=C(C=C(C=C3)N)C4=CC=CC=C4

Origin of Product

United States

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